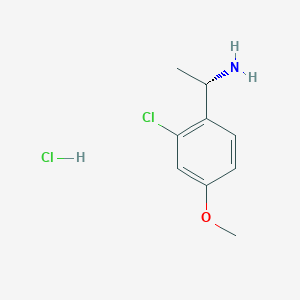

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, have been increasingly studied for their potential in treating various types of cancer. These compounds can interfere with the signaling pathways that cancer cells use to grow and divide, potentially leading to new therapeutic strategies .

Microbial Infections

The antimicrobial properties of indole derivatives make them valuable in the development of new antibiotics. Their ability to disrupt bacterial cell processes offers a promising avenue for treating infections, especially in the face of rising antibiotic resistance .

Neurological Disorders

Research has indicated that indole derivatives can play a role in the treatment of neurological disorders. By modulating neurotransmitter systems, they may offer therapeutic benefits for conditions such as depression, anxiety, and Parkinson’s disease .

Anti-inflammatory Applications

The anti-inflammatory activity of indole derivatives is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines, providing a potential mechanism for treating inflammatory diseases .

Antiviral Therapies

Indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses within host cells, which is crucial for the development of treatments for viral infections like hepatitis C .

Synthetic Methodology

The synthesis of indole derivatives, including 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a significant field of study in organic chemistry. Developing novel synthetic routes for these compounds is essential for their application in medicinal chemistry and drug development .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with methylamine followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromo-2,3-dihydro-1H-inden-1-one", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-2,3-dihydro-1H-inden-1-one is reacted with excess methylamine in ethanol at reflux temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 2: The resulting amine is then reduced with sodium borohydride in methanol at room temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 3: The amine is then quaternized with hydrochloric acid in ethanol at reflux temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride." ] } | |

CAS RN |

2301851-25-0 |

Product Name |

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

Molecular Formula |

C10H13BrClN |

Molecular Weight |

262.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.